4-(3-Chloro-4-methoxyphenyl)-2-formylphenol
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Overview
Description
4-(3-Chloro-4-methoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a chloro group, a methoxy group, and a formyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-methoxyphenyl)-2-formylphenol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzaldehyde and phenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products
Oxidation: 4-(3-Chloro-4-methoxyphenyl)-2-carboxyphenol.
Reduction: 4-(3-Chloro-4-methoxyphenyl)-2-hydroxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(3-Chloro-4-methoxyphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzaldehyde: Similar structure but lacks the formyl group.
4-(3-Chloro-4-methoxyphenyl)-2-carboxyphenol: Similar structure but has a carboxylic acid group instead of a formyl group.
4-(3-Chloro-4-methoxyphenyl)-2-hydroxyphenol: Similar structure but has a hydroxyl group instead of a formyl group.
Properties
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14-5-3-10(7-12(14)15)9-2-4-13(17)11(6-9)8-16/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZNZXCITNKEMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685262 |
Source
|
Record name | 3'-Chloro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111129-32-8 |
Source
|
Record name | 3'-Chloro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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